molecular formula C44H50N4Na4O24S4 B1603551 Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate CAS No. 39174-47-5

Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate

Cat. No. B1603551
CAS RN: 39174-47-5
M. Wt: 1239.1 g/mol
InChI Key: HCGSRNXHMKGXPL-UHFFFAOYSA-J
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Description

“Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate” is a derivative of 5,10,15,20-tetrakis (4-sulfonatophenyl) porphyrin (TPPS 4), which belongs to the class of porphyrins . Porphyrins are organic cyclic compounds formed by the linkage of four pyrrole rings through methine bridges . The structure of porphyrin is based on the unsubstituted ring of porphine . It contains 18 π electrons along the main (shortest) cyclic pathway and meets Hückel’s 4n+2 rule for aromatic systems . This aromatic nature explains the intense color of porphyrins .


Synthesis Analysis

The synthesis of TPPS 4 molecules is a complex process due to the co-existence of many possible interacting monomeric ionic forms that self-assemble into various aggregate structures . The aggregation process is complex and not fully understood, particularly with respect to the types of aggregates that can form under various aggregation conditions .


Molecular Structure Analysis

The molecular structure of TPPS 4 was studied using quantum chemical calculations based on density functional theory . Five different forms of TPPS 4 monomers and ten dimers were found as possible candidates for aggregate precursors . It was found that monomeric forms dominate at pH = 12.1, pH = 7.1, pH = 4.1, and pH = 3.0 as well as at pH = -1.0 . In contrast, J-type dimers become a dominant form at pH = 1.0 .


Chemical Reactions Analysis

The monomers of TPPS 4 efficiently self-associate into large J-aggregates (side-by-side) or H-aggregates (face-to-face) in aqueous media depending on the concentration of TPPS 4 molecules and pH value of the solution . Electrostatic interactions and hydrogen bonds between the positively charged porphyrin ring and negatively charged sulfonate groups (SO 3−) are very important for dimer formation .


Physical And Chemical Properties Analysis

The physical and chemical properties of TPPS 4 are largely determined by its molecular structure and the conditions under which it is studied . For instance, the aggregation of TPPS 4 results in various structural forms, which can interact with each other, forming peculiar supramolecular aggregates .

Future Directions

The future directions for the study of TPPS 4 and its derivatives could include further investigation into their aggregation process, the development of more efficient methods for their synthesis, and exploration of their potential applications in photodynamic therapy (PDT) and optoelectronics .

properties

IUPAC Name

tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H30N4O12S4.4Na.12H2O/c49-61(50,51)29-9-1-25(2-10-29)41-33-17-19-35(45-33)42(26-3-11-30(12-4-26)62(52,53)54)37-21-23-39(47-37)44(28-7-15-32(16-8-28)64(58,59)60)40-24-22-38(48-40)43(36-20-18-34(41)46-36)27-5-13-31(14-6-27)63(55,56)57;;;;;;;;;;;;;;;;/h1-24,45-46H,(H,49,50,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;;;12*1H2/q;4*+1;;;;;;;;;;;;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGSRNXHMKGXPL-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)S(=O)(=O)[O-])C8=CC=C(C=C8)S(=O)(=O)[O-])C9=CC=C(C=C9)S(=O)(=O)[O-])N3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H50N4Na4O24S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601978
Record name Sodium 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetra(benzene-1-sulfonate)--water (4/1/12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1239.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate

CAS RN

39174-47-5
Record name Sodium 4,4',4'',4'''-(porphyrin-5,10,15,20-tetrayl)tetra(benzene-1-sulfonate)--water (4/1/12)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Reactant of Route 2
Reactant of Route 2
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Reactant of Route 3
Reactant of Route 3
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Reactant of Route 4
Reactant of Route 4
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Reactant of Route 5
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate
Reactant of Route 6
Reactant of Route 6
Tetrasodium;4-[10,15,20-tris(4-sulfonatophenyl)-21,24-dihydroporphyrin-5-yl]benzenesulfonate;dodecahydrate

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